

4-Dimethylamino-2-methoxybenzaldehyde chemical properties

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Compound of Interest

Compound Name:	4-Dimethylamino-2-methoxybenzaldehyde
Cat. No.:	B1584268

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An In-Depth Technical Guide to **4-Dimethylamino-2-methoxybenzaldehyde**

Compound Identification and Molecular Structure

4-Dimethylamino-2-methoxybenzaldehyde is a substituted aromatic aldehyde featuring two electron-donating groups, a dimethylamino group and a methoxy group, on the benzene ring. These substitutions significantly influence its chemical reactivity and spectroscopic properties.

Key Identifiers:

- IUPAC Name: 4-(dimethylamino)-2-methoxybenzaldehyde
- CAS Number: 84562-48-1
- Molecular Formula: $C_{10}H_{13}NO_2$
- Synonyms: 2-methoxy-4-dimethylaminobenzaldehyde, James reagent

Caption: Molecular structure of **4-Dimethylamino-2-methoxybenzaldehyde**.

Physicochemical Properties

The physical and chemical characteristics of this compound are tabulated below. Its properties, such as solubility, are dictated by the interplay between the polar functional groups and the

nonpolar aromatic ring.

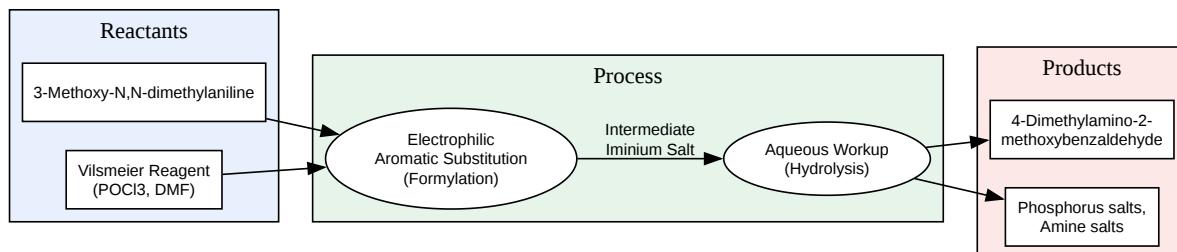
Property	Value	Source(s)
Molecular Weight	179.22 g/mol	
Appearance	White to cream to yellow to brown powder, lumps, or fused solid.	
Melting Point	55.5°C to 61.5°C	
Solubility	Slightly soluble in water (0.32 g/L at 25°C). Soluble in many organic solvents.	
Purity	Typically ≥96.0% to 98%	

Synthesis and Reactivity

Synthetic Approach: A Conceptual Workflow

While multiple synthetic routes exist, a common strategy for constructing such substituted benzaldehydes involves the formylation of a pre-functionalized aromatic ring. A plausible method is the Vilsmeier-Haack reaction on 3-methoxy-N,N-dimethylaniline. This reaction uses a formylating agent, typically generated from phosphorus oxychloride and a disubstituted formamide like DMF, to introduce an aldehyde group onto an electron-rich aromatic ring.

The choice of this method is based on the strong activating nature of the dimethylamino and methoxy groups, which direct the electrophilic formylating agent to the desired position on the ring.



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Caption: Conceptual workflow for the Vilsmeier-Haack formylation.

Chemical Reactivity

The reactivity of **4-Dimethylamino-2-methoxybenzaldehyde** is dominated by its functional groups: the aldehyde and the highly activated aromatic ring.

- **Aldehyde Group:** It undergoes typical aldehyde reactions, such as condensation to form Schiff bases, oxidation to a carboxylic acid, and reduction to an alcohol.
- **Aromatic Ring:** The ring is strongly activated by the para dimethylamino and ortho methoxy groups. The dimethylamino group is a powerful electron-donating group through resonance, significantly increasing the electron density of the ring, particularly at the ortho and para positions relative to itself. The methoxy group also contributes to this activation. This high electron density makes the ring susceptible to further electrophilic aromatic substitution.

Caption: Influence of functional groups on the aromatic ring's reactivity.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound. Below is a summary of expected and reported spectral characteristics.

Spectroscopic Technique	Characteristic Features	Source(s)
Mass Spectrometry (MS)	Molecular Ion (M^+) peak at $m/z = 179$.	
Infrared (IR) Spectroscopy	- Strong C=O (aldehyde) stretch ~ 1680 - 1700 cm^{-1} - C-N stretch ~ 1350 - 1450 cm^{-1} Aromatic C=C stretches ~ 1500 - 1600 cm^{-1} - C-O (ether) stretch $\sim 1250\text{ cm}^{-1}$	
^1H NMR Spectroscopy	Predicted Signals:- Aldehyde proton (~ 9.5 - 10.5 ppm , singlet)- Aromatic protons (~ 6.0 - 7.8 ppm , complex pattern)- Methoxy protons (~ 3.8 - 4.0 ppm , singlet, 3H)- Dimethylamino protons (~ 2.9 - 3.1 ppm , singlet, 6H)	
^{13}C NMR Spectroscopy	Predicted Signals:- Aldehyde carbon (~ 190 - 200 ppm)- Aromatic carbons (~ 100 - 160 ppm)- Methoxy carbon (~ 55 - 60 ppm)- Dimethylamino carbons (~ 40 - 45 ppm)	

Note: NMR data is predicted based on the known chemical shifts of similar functional groups, as specific experimental spectra for this compound were not available in the provided search results.

Applications in Research and Development

The primary documented application of **4-Dimethylamino-2-methoxybenzaldehyde** is as a chemical intermediate. Its activated ring system and reactive aldehyde group make it a valuable building block for synthesizing more complex molecules.

- **Synthesis of Diamine Derivatives:** It is explicitly used to produce 2,6-Dichloro-N'-(4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine. This type of reaction, forming a Schiff base (imine), is fundamental in the synthesis of ligands, dyes, and potential pharmaceutical compounds.
- **Biochemical Research:** The general class of substituted benzaldehydes is used in various biochemical assays and as precursors for enzyme inhibitors or probes. This compound is noted as being for "biochemistry" applications.

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are essential to ensure safety and maintain compound integrity.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):

- Skin Corrosion/Irritation (Category 2): Causes skin irritation.
- Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling and PPE

- **Ventilation:** Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Wear safety goggles with side protection.
 - **Hand Protection:** Wear suitable chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).

- Skin Protection: Wear a lab coat. Avoid exposing open cuts or abraded skin.
- Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.

Storage and Stability

- Conditions: Store in a cool, dry place in a tightly sealed container.
- Sensitivity: The compound is noted to be air sensitive. It is recommended to store under an inert gas atmosphere (e.g., argon or nitrogen).
- Incompatibilities: Avoid strong oxidizing agents, with which it can react violently.
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